Hexakis(benzylselenomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(benzylselenomethyl)benzene is a unique organoselenium compound with the molecular formula C54H54Se6. It is characterized by the presence of six benzylselenomethyl groups attached to a central benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(benzylselenomethyl)benzene typically involves the reaction of benzyl chloride with sodium selenide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ions are replaced by selenide ions, forming the desired product .
Industrial Production Methods: This would require optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis(benzylselenomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hexakis(benzylselenomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs.
Industry: It can be used in the production of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which hexakis(benzylselenomethyl)benzene exerts its effects is primarily through the interaction of its selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including antioxidant defense mechanisms and redox regulation .
Vergleich Mit ähnlichen Verbindungen
- Hexakis(benzylaminomethyl)benzene
- Hexakis(4-bromophenyl)benzene
- Hexakis(4-tert-butylphenoxymethyl)benzene
- Hexakis(4-isopropylphenoxymethyl)benzene
Comparison: Hexakis(benzylselenomethyl)benzene is unique due to its selenium content, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. The presence of selenium allows for unique redox chemistry and potential biological activity that is not observed in similar compounds with different heteroatoms .
Eigenschaften
CAS-Nummer |
199855-50-0 |
---|---|
Molekularformel |
C54H54Se6 |
Molekulargewicht |
1176.8 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis(benzylselanylmethyl)benzene |
InChI |
InChI=1S/C54H54Se6/c1-7-19-43(20-8-1)31-55-37-49-50(38-56-32-44-21-9-2-10-22-44)52(40-58-34-46-25-13-4-14-26-46)54(42-60-36-48-29-17-6-18-30-48)53(41-59-35-47-27-15-5-16-28-47)51(49)39-57-33-45-23-11-3-12-24-45/h1-30H,31-42H2 |
InChI-Schlüssel |
XTXFXMPTNAIPFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Se]CC2=C(C(=C(C(=C2C[Se]CC3=CC=CC=C3)C[Se]CC4=CC=CC=C4)C[Se]CC5=CC=CC=C5)C[Se]CC6=CC=CC=C6)C[Se]CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.